molecular formula C14H16O5 B2895482 Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate CAS No. 889996-10-5

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate

Cat. No.: B2895482
CAS No.: 889996-10-5
M. Wt: 264.277
InChI Key: HAFUXPZSZDJYGF-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate is a methyl ester derivative featuring a 2,4-diketobutanoate backbone and a para-substituted phenyl group modified with a propan-2-yloxy (isopropoxy) moiety. This compound’s structure combines electron-withdrawing keto groups and an electron-donating isopropoxy substituent, which may influence its reactivity, solubility, and applications in synthetic chemistry or pharmaceutical intermediates.

Properties

IUPAC Name

methyl 2,4-dioxo-4-(4-propan-2-yloxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9(2)19-11-6-4-10(5-7-11)12(15)8-13(16)14(17)18-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFUXPZSZDJYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 2,4-dioxo-4-(2-thienyl)butanoate (CAS 57409-51-5)
  • Structure : Replaces the para-isopropoxy phenyl group with a thienyl (aromatic sulfur-containing) ring.
  • Solubility: Thiophene derivatives often exhibit lower polarity than phenyl ethers, possibly reducing aqueous solubility .
Ethyl 2,4-dioxo-4-phenylbutanoate (CAS 6296-54-4)
  • Structure : Ethyl ester with an unsubstituted phenyl group at the 4-position.
  • Key Differences: Ester Group: Ethyl vs. methyl ester may increase lipophilicity, affecting membrane permeability in biological systems.

Functional Group Modifications

4-Oxo-2,4-diphenylbutanenitrile
  • Structure : Replaces the ester group with a nitrile and retains two aryl groups.
  • Key Differences: Reactivity: The nitrile group is more electrophilic than esters, enabling different reaction pathways (e.g., hydrolysis to carboxylic acids or participation in cycloadditions). Crystallography: highlights monoclinic crystal packing (space group P21/c), suggesting structural rigidity compared to ester analogs .
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)
  • Structure: Incorporates methoxy substituents and an amino group.
  • Synthetic Utility: The amino group enables further functionalization (e.g., amidation), a feature absent in the target compound .

Halogenated and Boronated Derivatives

Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate (CAS 154477-54-0)
  • Structure: Chlorine substituent on the butanoyl chain.
  • Key Differences :
    • Reactivity : The electron-withdrawing chlorine may enhance electrophilicity at the carbonyl groups, increasing susceptibility to nucleophilic attack.
    • Toxicity : Halogenated compounds often exhibit higher toxicity profiles compared to alkoxy-substituted analogs .
Ethyl 2,4-dioxo-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate
  • Structure : Incorporates a boronate ester for Suzuki coupling applications.
  • Key Differences :
    • Synthetic Applications : The boron group enables cross-coupling reactions, expanding utility in polymer or drug synthesis.
    • Stability : Boronate esters are moisture-sensitive, requiring stricter storage conditions compared to the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent/Group Notable Properties
Target Compound C₁₄H₁₆O₅ 264.27 4-(Propan-2-yloxy)phenyl High polarity due to isopropoxy group
Methyl 2,4-dioxo-4-(2-thienyl)butanoate C₉H₈O₄S 212.23 2-Thienyl Sulfur-enhanced reactivity
Ethyl 2,4-dioxo-4-phenylbutanoate C₁₂H₁₂O₄ 220.22 Phenyl Higher lipophilicity
4-Oxo-2,4-diphenylbutanenitrile C₁₆H₁₃NO 235.27 Nitrile, two phenyls Electrophilic nitrile group
Ethyl 4-(4-methoxyphenyl)-...butanoate (4c) C₂₁H₂₃NO₅ 369.41 Methoxy, amino Functionalizable amine

Biological Activity

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate (CAS: 889996-10-5) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on available literature.

  • Molecular Formula : C14H16O5
  • Molecular Weight : 248.27444 g/mol
  • Structure : The compound features a butanoate moiety with two keto groups and a phenyl ring substituted with a propan-2-yloxy group.

This compound exhibits biological activity primarily through its interactions with various biomolecules. It may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways within cells. The precise mechanism remains under investigation, but preliminary studies suggest potential roles in:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, which could be relevant for reducing oxidative stress in biological systems.

In Vitro Studies

Recent studies have explored the compound's effects on cell lines and isolated biological systems:

  • Cytotoxicity : Research indicates that this compound can exhibit cytotoxic effects against certain cancer cell lines. For example, it has been tested against human breast cancer cells (MCF-7), showing dose-dependent inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary findings suggest potential antimicrobial activity against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol under acidic conditions. This process can be optimized for industrial applications using continuous flow methods and solid acid catalysts to enhance yield and purity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The results indicated significant inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 15 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
CytotoxicityInhibition of MCF-7 cell proliferation[Study on Anticancer Activity]
AntimicrobialMIC = 32 µg/mL against S. aureus[Study on Antimicrobial Efficacy]

Q & A

Q. What analytical approaches are suitable for detecting degradation products during stability studies?

  • Answer: Accelerated stability testing (40°C/75% RH) with LC-MS monitors hydrolytic degradation (e.g., ester cleavage). Mass fragmentation patterns identify degradation pathways. Compare with degradation profiles of structurally related esters .

Advanced Mechanistic Studies

Q. What mechanistic insights can be gained from studying the compound’s reactivity under acidic vs. alkaline conditions?

  • Answer: Acidic conditions may protonate the diketone, favoring keto-enol tautomerism, while alkaline conditions could promote nucleophilic attack at the ester carbonyl. Kinetic studies (UV-Vis monitoring) and trapping intermediates (e.g., silyl enol ethers) elucidate reaction pathways .

Q. How can computational chemistry aid in predicting the compound’s physicochemical properties or reactivity?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects and partition coefficients (logP). Software like Gaussian or ORCA validates spectral data against experimental results .

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